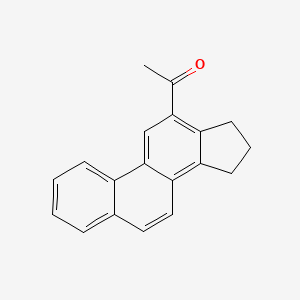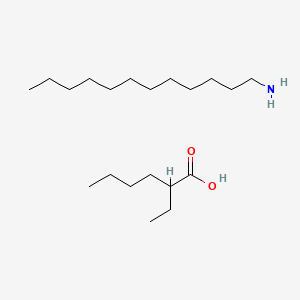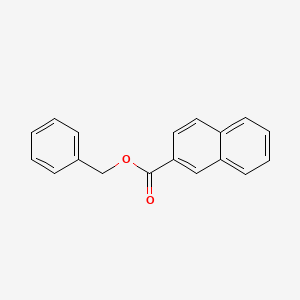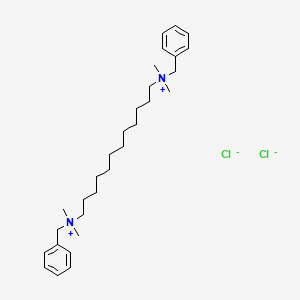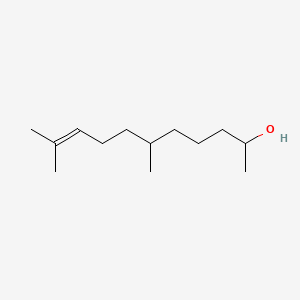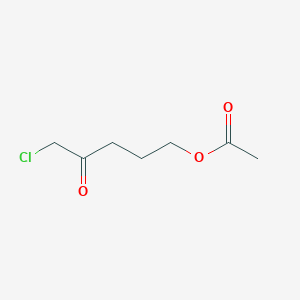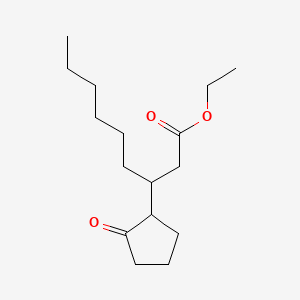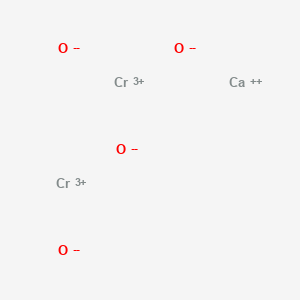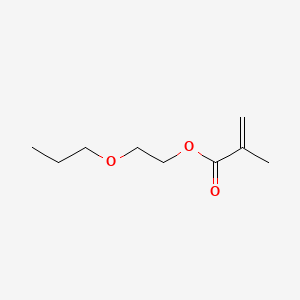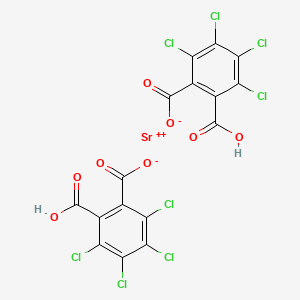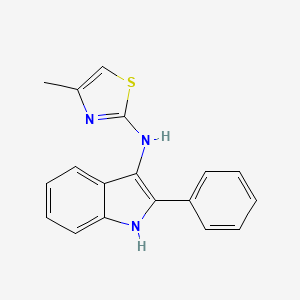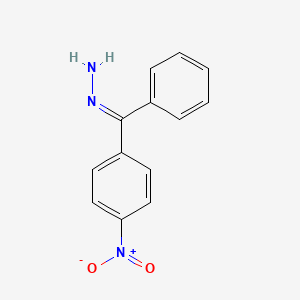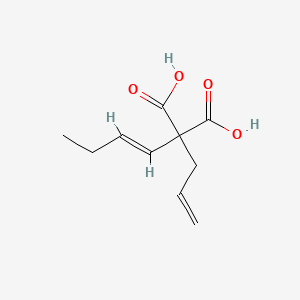
2-Allyl-2-(1-butenyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-2-(1-butenyl)malonic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by allyl and butenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-(1-butenyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of malonic ester using a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes an S_N2 reaction with allyl and butenyl halides to form the desired product. The reaction conditions generally involve refluxing the mixture in an appropriate solvent, such as ethanol, followed by acidic hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of deprotonation, alkylation, hydrolysis, and decarboxylation, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-2-(1-butenyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The allyl and butenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Allyl-2-(1-butenyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Allyl-2-(1-butenyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze decarboxylation and oxidation-reduction reactions. Its unique structure allows it to participate in multiple biochemical processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: The parent compound, which lacks the allyl and butenyl groups.
Diethyl malonate: An ester derivative of malonic acid used in similar synthetic applications.
2-Allylmalonic acid: A related compound with only one allyl group.
Uniqueness
This dual substitution allows for more diverse chemical transformations and interactions in various fields of research and industry .
Propriétés
Numéro CAS |
4354-96-5 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[(E)-but-1-enyl]-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-3-5-7-10(6-4-2,8(11)12)9(13)14/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)/b7-5+ |
Clé InChI |
CPVNSIXHGLVYQN-FNORWQNLSA-N |
SMILES isomérique |
CC/C=C/C(CC=C)(C(=O)O)C(=O)O |
SMILES canonique |
CCC=CC(CC=C)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


